molecular formula C24H27ClO6 B607307 恩格列净 CAS No. 1415472-28-4

恩格列净

货号 B607307
CAS 编号: 1415472-28-4
分子量: 446.92
InChI 键: KORCWPOBTZTAFI-YVTYUBGGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enavogliflozin, also known as DWP16001, is an experimental selective SLC5A2 and SGLT2 inhibitor developed to treat diabetes and obesity . It is an antidiabetic (hypoglycemic) agent .


Molecular Structure Analysis

Enavogliflozin has a chemical formula of C24H27ClO6 and a molar mass of 446.92 g/mol . The IUPAC name is (2 S ,3 R ,4 R ,5 S ,6 R )-2- [7-Chloro-6- [ (4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6- (hydroxymethyl)oxane-3,4,5-triol .


Physical And Chemical Properties Analysis

Enavogliflozin has a chemical formula of C24H27ClO6 and a molar mass of 446.92 g/mol . The elemental analysis shows that it contains Carbon (64.50%), Hydrogen (6.09%), Chlorine (7.93%), and Oxygen (21.48%) .

科学研究应用

  1. 2 型糖尿病治疗的疗效和安全性:一项研究将恩格列净与达格列净比较,作为二甲双胍治疗韩国 T2DM 患者的附加治疗。恩格列净显着改善了血糖控制,并且不劣于达格列净。此外,它对体重和血压表现出相当的影响,两种药物都是安全且耐受性良好的 (Han 等,2023)

  2. 药代动力学和组织分布:对小鼠和大鼠中恩格列净的药代动力学和组织分布的研究表明,给药后呈剂量比例的药代动力学。值得注意的是,恩格列净显示出显着的肾脏分布和良好的胆汁排泄。该研究强调了在药物开发过程中考虑不同物种在代谢和口服生物利用度方面的差异的重要性 (Pang 等,2022)

  3. 2 型糖尿病的单药治疗:另一项研究重点关注恩格列净作为单一疗法,用于饮食和运动控制不佳的韩国 T2DM 患者。恩格列净显着改善了血糖控制,并对体重、血压和血脂谱产生了有益影响,而治疗相关不良事件没有显着增加 (Kwak 等,2023)

未来方向

Enavogliflozin is currently in phase three clinical trials . Daewoong Pharmaceutical has confirmed promising phase 3 topline results that focus on the therapeutic effects of Enavogliflozin as a monotherapy and a combination therapy with Metformin . The emergence of new and potent SGLT-2 inhibitors like Enavogliflozin is considered an attractive option for patients with inadequate glycemic control and decreased renal function .

属性

IUPAC Name

(2S,3R,4R,5S,6R)-2-[7-chloro-6-[(4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClO6/c25-19-15(9-12-1-3-13(4-2-12)14-5-6-14)10-17(16-7-8-30-23(16)19)24-22(29)21(28)20(27)18(11-26)31-24/h1-4,10,14,18,20-22,24,26-29H,5-9,11H2/t18-,20-,21+,22-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORCWPOBTZTAFI-YVTYUBGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)C5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enavogliflozin

CAS RN

1415472-28-4
Record name Enavogliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415472284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENAVOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5MR2Y1IJJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
32
Citations
SH Kwak, KA Han, KS Kim, JM Yu… - Diabetes, Obesity …, 2023 - Wiley Online Library
… AEs was observed for enavogliflozin. Conclusions: Monotherapy with enavogliflozin 0.3 mg improved glycaemic control in people with T2DM. Enavogliflozin therapy also exerted …
Number of citations: 4 dom-pubs.onlinelibrary.wiley.com
YS Yang, KW Min, SO Park, KS Kim… - Diabetes, Obesity …, 2023 - Wiley Online Library
… 0.5 mg enavogliflozin … enavogliflozin doses and placebo, respectively. The proportion of patients achieving HbA1c <7.0% at week 12 was significantly higher in the three enavogliflozin …
Number of citations: 9 dom-pubs.onlinelibrary.wiley.com
D Dutta, BG Harish, B Anne, L Nagendra - Diabetes & Metabolic Syndrome …, 2023 - Elsevier
… and safety of enavogliflozin in type-2 diabetes (T2DM). … the efficacy and safety of enavogliflozin in T2DM, either alone or in … Hence this meta-analysis analysed the role of enavogliflozin …
Number of citations: 3 www.sciencedirect.com
KS Kim, KA Han, TN Kim, CY Park, JH Park… - Diabetes & …, 2023 - Elsevier
Aims This study evaluated the efficacy and safety of enavogliflozin, a novel sodium-glucose cotransporter 2 inhibitor, versus dapagliflozin in Korean patients with type 2 diabetes …
Number of citations: 1 www.sciencedirect.com
M Pang, SY Jeon, MK Choi, JH Jeon, HY Ji, JS Choi… - Pharmaceutics, 2022 - mdpi.com
This study investigated the pharmacokinetics and tissue distribution of enavogliflozin, a novel sodium-glucose cotransporter 2 inhibitor that is currently in phase three clinical trials. …
Number of citations: 2 www.mdpi.com
MS Kim, YK Song, JS Choi, HY Ji, E Yang, JS Park… - Pharmaceutics, 2023 - mdpi.com
… for enavogliflozin and M1 were developed using published clinical trial data. The PBPK model for enavogliflozin … The pharmacokinetic parameters of enavogliflozin were predicted using …
Number of citations: 2 www.mdpi.com
KA Han, YH Kim, DM Kim, BW Lee, S Chon… - Diabetes & Metabolism …, 2023 - e-dmj.org
… This study evaluated the efficacy and safety of enavogliflozin as an add-on to metformin in … with enavogliflozin than dapagliflozin at week 24. Beneficial effects of enavogliflozin on body …
Number of citations: 2 www.e-dmj.org
J Golledge - Cardiovascular Research, 2023 - academic.oup.com
… 7 Smaller randomized trials have suggested that some SGLT2 inhibitors, such as enavogliflozin, reduce blood pressure, low-density lipoprotein-cholesterol (LDL-C), and triglyceride, 8 …
Number of citations: 3 academic.oup.com
B Dhakal, S Shiwakoti, EY Park, KW Kang… - Scientific Reports, 2023 - nature.com
… Porcine coronary artery and its endothelial cells were treated with NPs in the presence or absence of Enavogliflozin (ENA), a SGLT2 inhibitor and then SGLTs expression, senescence …
Number of citations: 1 www.nature.com
N Yun - The Journal of Korean Diabetes - synapse.koreamed.org
The latest therapeutic agent for diabetes is characterized by a longer lasting blood glucose control effect than existing treatments and stable blood glucose control. In addition, it has the …
Number of citations: 2 synapse.koreamed.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。